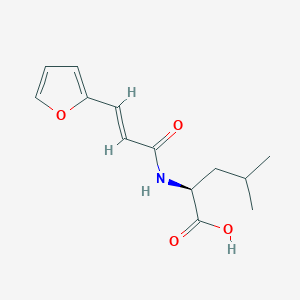
(S,E)-2-(3-(Furan-2-yl)acrylamido)-4-methylpentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S,E)-2-(3-(Furan-2-yl)acrylamido)-4-methylpentanoic acid is a synthetic organic compound characterized by the presence of a furan ring, an acrylamide group, and a methylpentanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S,E)-2-(3-(Furan-2-yl)acrylamido)-4-methylpentanoic acid typically involves the following steps:
Formation of the acrylamide group: This can be achieved through the reaction of furan-2-carboxylic acid with acryloyl chloride in the presence of a base such as triethylamine.
Introduction of the methylpentanoic acid moiety: This step involves the coupling of the acrylamide intermediate with 4-methylpentanoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(S,E)-2-(3-(Furan-2-yl)acrylamido)-4-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The acrylamide group can be reduced to form amine derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Oxidized furan derivatives.
Reduction: Amine derivatives of the acrylamide group.
Substitution: Substituted furan compounds.
Wissenschaftliche Forschungsanwendungen
(S,E)-2-(3-(Furan-2-yl)acrylamido)-4-methylpentanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and polymers with specific properties.
Wirkmechanismus
The mechanism of action of (S,E)-2-(3-(Furan-2-yl)acrylamido)-4-methylpentanoic acid involves its interaction with specific molecular targets and pathways. The furan ring and acrylamide group may interact with enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S,E)-2-(3-(Furan-2-yl)acrylamido)-4-methylbutanoic acid: Similar structure with a butanoic acid moiety instead of pentanoic acid.
(S,E)-2-(3-(Furan-2-yl)acrylamido)-4-methylhexanoic acid: Similar structure with a hexanoic acid moiety instead of pentanoic acid.
Uniqueness
(S,E)-2-(3-(Furan-2-yl)acrylamido)-4-methylpentanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C13H17NO4 |
|---|---|
Molekulargewicht |
251.28 g/mol |
IUPAC-Name |
(2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C13H17NO4/c1-9(2)8-11(13(16)17)14-12(15)6-5-10-4-3-7-18-10/h3-7,9,11H,8H2,1-2H3,(H,14,15)(H,16,17)/b6-5+/t11-/m0/s1 |
InChI-Schlüssel |
BDJCXEKIBSTGJH-QRGHLMKCSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)/C=C/C1=CC=CO1 |
Kanonische SMILES |
CC(C)CC(C(=O)O)NC(=O)C=CC1=CC=CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


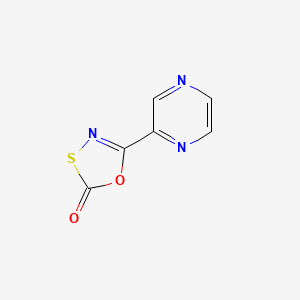
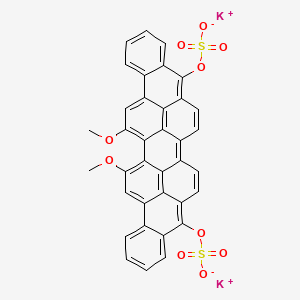
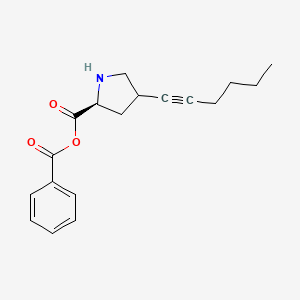
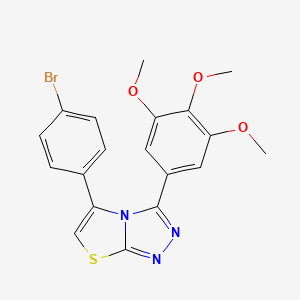
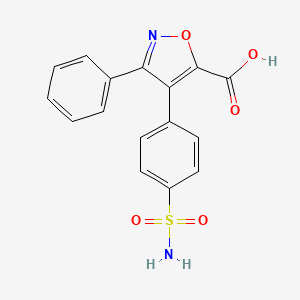
![N-(6-Benzyl-2,6-dihydroimidazo[4,5-c]pyrazol-3-yl)acetamide](/img/structure/B15210943.png)
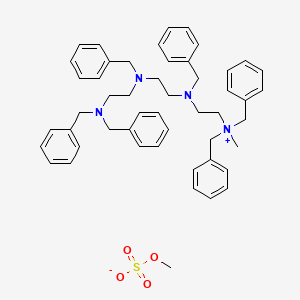


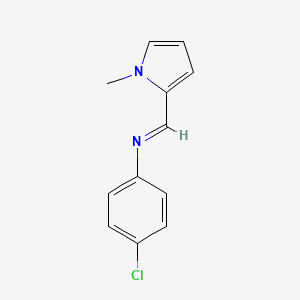

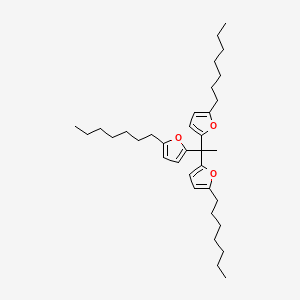
![2-(Carboxy(hydroxy)methyl)-4-(methylthio)benzo[d]oxazole](/img/structure/B15210981.png)
![Isoxazole, 3-(4-fluorophenyl)-4,5-dihydro-5-[(phenylseleno)methyl]-](/img/structure/B15210993.png)
